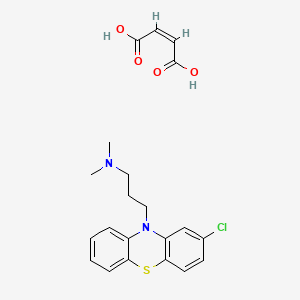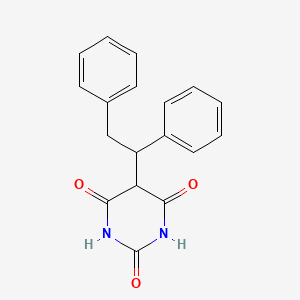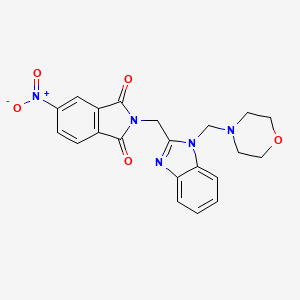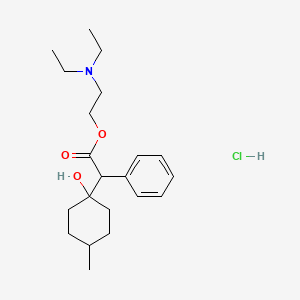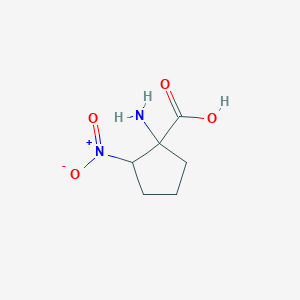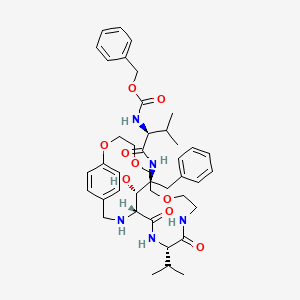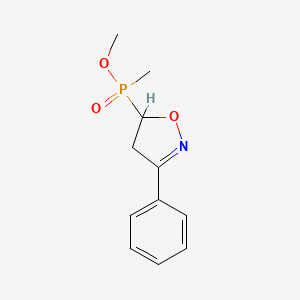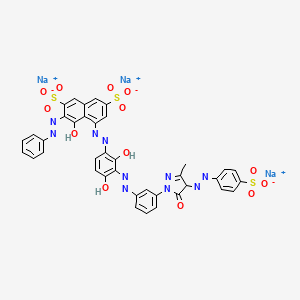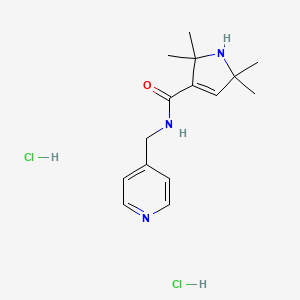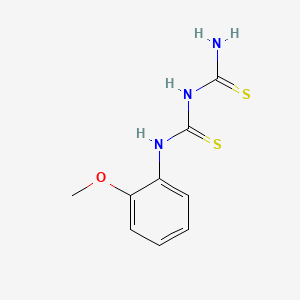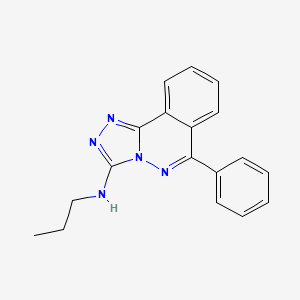
1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- is a heterocyclic compound that belongs to the class of triazolophthalazines This compound is characterized by a triazole ring fused to a phthalazine ring, with a phenyl group at the 6-position and a propylamino group at the 3-position
Preparation Methods
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Fusion with Phthalazine: The triazole ring is then fused with a phthalazine derivative through cyclization reactions, often involving heating and the use of catalysts.
Substitution Reactions: The phenyl and propylamino groups are introduced through substitution reactions, where the appropriate reagents are reacted with the intermediate compounds under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity, using techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Condensation: Condensation reactions with aldehydes or ketones can form new heterocyclic compounds.
Common reagents and conditions used in these reactions include acids, bases, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or platinum.
Scientific Research Applications
1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biological Studies: The compound is used in research to understand its interactions with enzymes and receptors, aiding in the discovery of new therapeutic targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- involves its interaction with molecular targets such as enzymes and receptors. It may inhibit specific enzymes or bind to receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- can be compared with similar compounds such as:
3-Methyl-1,2,4-triazolo(3,4-a)phthalazine: This compound has a methyl group instead of a phenyl group, leading to different chemical properties and biological activities.
1,2,4-Triazolo(4,3-a)quinoxaline: This compound has a quinoxaline ring instead of a phthalazine ring, resulting in distinct structural and functional characteristics.
6-Hydrazino-1,2,4-triazolo(3,4-a)phthalazine:
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazine, 6-phenyl-3-(propylamino)- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
120116-64-5 |
|---|---|
Molecular Formula |
C18H17N5 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
6-phenyl-N-propyl-[1,2,4]triazolo[3,4-a]phthalazin-3-amine |
InChI |
InChI=1S/C18H17N5/c1-2-12-19-18-21-20-17-15-11-7-6-10-14(15)16(22-23(17)18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,21) |
InChI Key |
AKILEWSHHCTPAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


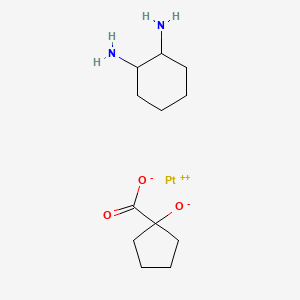
![1-[3-[[2-(dimethylaminomethyl)-3-bicyclo[2.2.1]hept-5-enyl]methoxymethyl]-2-bicyclo[2.2.1]hept-5-enyl]-N,N-dimethyl-methanamine; picric acid](/img/structure/B12752337.png)
